S-4-Methoxyltrityl-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

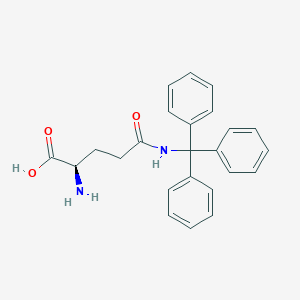

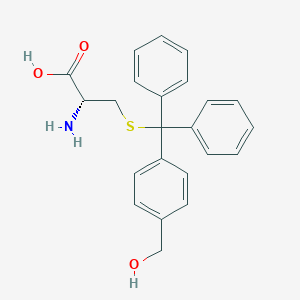

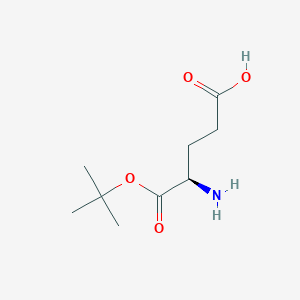

“S-4-Methoxyltrityl-L-cysteine” is a biochemical compound with the CAS Number 177582-20-6 . It has a molecular weight of 393.51 . The IUPAC name for this compound is ®-2-amino-3-(((4-(hydroxymethyl)phenyl)diphenylmethyl)thio)propanoic acid .

Molecular Structure Analysis

The InChI code for “S-4-Methoxyltrityl-L-cysteine” is 1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“S-4-Methoxyltrityl-L-cysteine” is an off-white powder . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

“S-4-Methoxyltrityl-L-cysteine” has been used in the development of inhibitors for Kinesin Spindle Protein (KSP), also known as Eg5 .

Application Summary

The inhibitors based on “S-4-Methoxyltrityl-L-cysteine” have shown potent in vivo antitumor activity in lung cancer xenograft models . These inhibitors are extremely potent, with broad-spectrum activity against cancer cell lines .

Methods of Application

The inhibitors were developed through optimization of S-trityl-L-cysteine, a selective inhibitor of Eg5 . The optimized inhibitors have good oral bioavailability and pharmacokinetics .

Results or Outcomes

The inhibitors induced complete tumor regression in nude mice explanted with lung cancer patient xenografts . They also display fewer liabilities with CYP-metabolizing enzymes and hERG compared with other Eg5 inhibitors, which is important given the likely application of Eg5 inhibitors in combination therapies .

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-4-Methoxyltrityl-L-cysteine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)